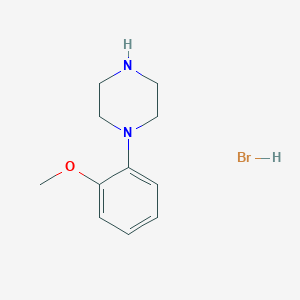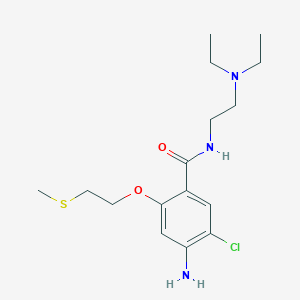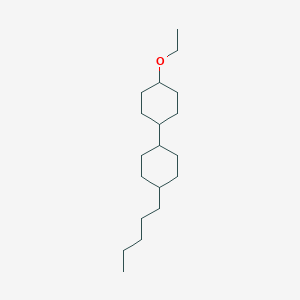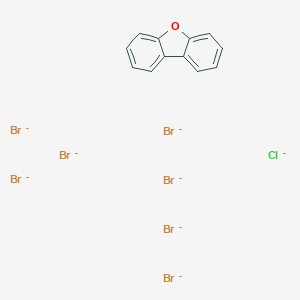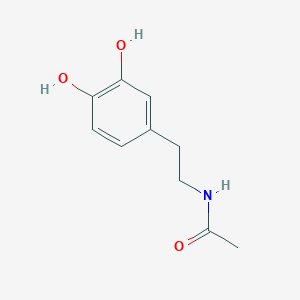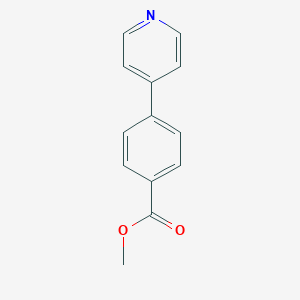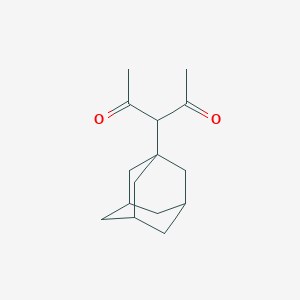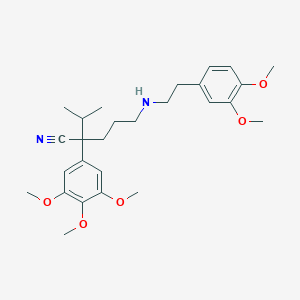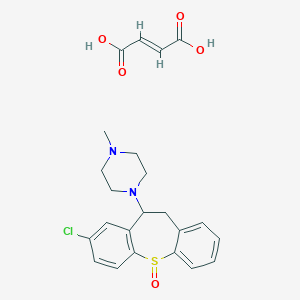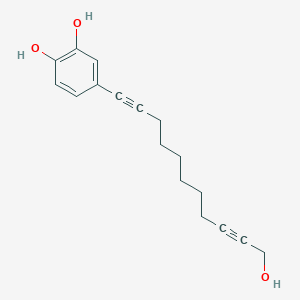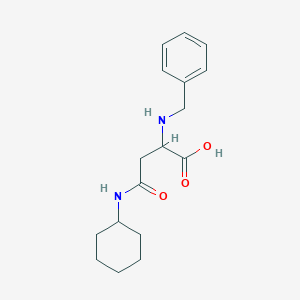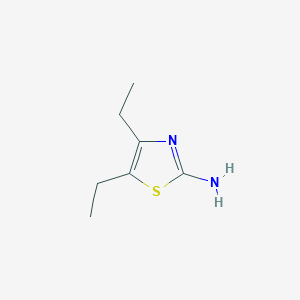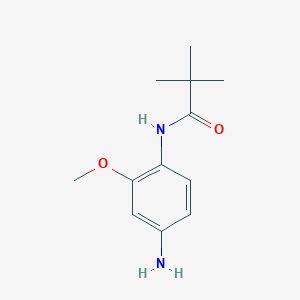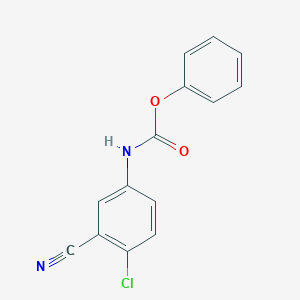
Phenyl (4-chloro-3-cyanophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-chloro-3-cyanophenyl)carbamate, commonly known as CCI-779, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as mTOR inhibitors, which target the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is involved in regulating cell growth, proliferation, and survival, making it an attractive target for cancer therapy.
Mechanism Of Action
CCI-779 inhibits the Phenyl (4-chloro-3-cyanophenyl)carbamate pathway by binding to the Phenyl (4-chloro-3-cyanophenyl)carbamate protein and preventing its activation. This leads to a decrease in the activity of downstream targets involved in cell growth and proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical And Physiological Effects
CCI-779 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of proteins involved in cell cycle progression, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). It has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7.
Advantages And Limitations For Lab Experiments
One advantage of CCI-779 is that it has shown efficacy in a variety of cancer types. It has also been shown to have a low toxicity profile in preclinical studies. However, one limitation is that it has a short half-life, which may limit its effectiveness in clinical settings.
Future Directions
There are a number of future directions for the study of CCI-779. One direction is to investigate the potential use of CCI-779 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to develop new formulations of CCI-779 that have a longer half-life and improved efficacy. Additionally, further research is needed to better understand the mechanism of action of CCI-779 and to identify biomarkers that can predict response to treatment.
Synthesis Methods
CCI-779 is synthesized by reacting 4-chloro-3-cyanophenol with phosgene to form 4-chloro-3-cyanophenyl chloroformate, which is then reacted with phenylamine to form CCI-779.
Scientific Research Applications
CCI-779 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies for a variety of cancers, including breast cancer, prostate cancer, and renal cell carcinoma. CCI-779 is currently being evaluated in clinical trials for the treatment of various cancers.
properties
CAS RN |
103576-41-6 |
|---|---|
Product Name |
Phenyl (4-chloro-3-cyanophenyl)carbamate |
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
phenyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2/c15-13-7-6-11(8-10(13)9-16)17-14(18)19-12-4-2-1-3-5-12/h1-8H,(H,17,18) |
InChI Key |
OVMZDPUWIKZVIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C#N |
synonyms |
4-Chloro-3-cyanophenylcarbamic acid phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



